molecular formula C22H18BrN7 B11682452 6-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

6-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11682452
M. Wt: 460.3 g/mol
InChI Key: SHZIJFSDEHJCLE-BUVRLJJBSA-N
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Description

6-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms. The compound also features a bromobenzylidene group and two diphenylamine groups, making it a molecule of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving cyanuric chloride and aniline derivatives.

    Introduction of the Bromobenzylidene Group: The bromobenzylidene group is introduced through a condensation reaction between 3-bromobenzaldehyde and hydrazine hydrate.

    Coupling Reaction: The final step involves coupling the bromobenzylidene hydrazine derivative with the triazine ring, typically under basic conditions and elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of azo compounds.

    Reduction: Reduction reactions can occur at the bromobenzylidene group, converting it to a benzyl group.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used under basic conditions.

Major Products

    Oxidation: Azo compounds.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials.

Biology and Medicine

    Antimicrobial Agents: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.

    Cancer Research: It is being investigated for its potential anticancer properties, particularly in targeting specific cancer cell lines.

Industry

    Dyes and Pigments: The compound is used in the production of dyes and pigments due to its stable chromophore.

    Agriculture: It is explored as a potential herbicide and pesticide.

Mechanism of Action

The mechanism of action of 6-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of microbes, leading to cell lysis. In cancer research, it interferes with the DNA replication process, inducing apoptosis in cancer cells. The compound’s ability to form stable complexes with metal ions also plays a role in its catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(2E)-2-(4-dimethylaminobenzylidene)hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine
  • 2-(2-bromophenyl)-4,6-diphenyl-1,3,5-triazine

Uniqueness

  • Bromobenzylidene Group : The presence of the bromobenzylidene group in 6-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine imparts unique electronic properties, making it more reactive in certain chemical reactions.
  • Antimicrobial and Anticancer Properties : Compared to similar compounds, this compound has shown enhanced antimicrobial and anticancer activities, making it a promising candidate for further research.

Properties

Molecular Formula

C22H18BrN7

Molecular Weight

460.3 g/mol

IUPAC Name

2-N-[(E)-(3-bromophenyl)methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C22H18BrN7/c23-17-9-7-8-16(14-17)15-24-30-22-28-20(25-18-10-3-1-4-11-18)27-21(29-22)26-19-12-5-2-6-13-19/h1-15H,(H3,25,26,27,28,29,30)/b24-15+

InChI Key

SHZIJFSDEHJCLE-BUVRLJJBSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)Br)NC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)Br)NC4=CC=CC=C4

Origin of Product

United States

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